molecular formula C6H5BrClNO3S B13626831 5-Bromo-6-methoxypyridine-3-sulfonyl chloride

5-Bromo-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B13626831
M. Wt: 286.53 g/mol
InChI Key: XLFSGBXMEOQXGV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a pyridine derivative that features a bromine atom, a methoxy group, and a sulfonyl chloride group attached to the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-methoxypyridine. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise temperature control to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

Scientific Research Applications

5-Bromo-6-methoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical research: For the development of potential drug candidates and bioactive compounds.

    Chemical biology: As a tool for studying biological processes and interactions.

    Material science: In the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methoxypyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .

Properties

Molecular Formula

C6H5BrClNO3S

Molecular Weight

286.53 g/mol

IUPAC Name

5-bromo-6-methoxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H5BrClNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3

InChI Key

XLFSGBXMEOQXGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)S(=O)(=O)Cl)Br

Origin of Product

United States

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